molecular formula C7H6FN3 B7963409 6-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

6-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B7963409
M. Wt: 151.14 g/mol
InChI Key: RJFWUXSEWVJFRK-UHFFFAOYSA-N
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Description

Structural Characterization of 6-Fluoro-2-methyl-triazolo[1,5-a]pyridine

Molecular Architecture and Crystallographic Analysis

The molecular framework of 6-fluoro-2-methyl-triazolo[1,5-a]pyridine consists of a bicyclic system where a pyridine ring is fused with a triazole ring at positions 1 and 5. The fluorine substituent occupies the sixth position on the pyridine ring, while a methyl group is attached to the second position of the triazole component (Figure 1). The molecular formula is C₇H₆FN₃ , with a molecular weight of 151.14 g/mol .

The SMILES notation (CC1=NN2C=C(F)C=C(C)N2=N1 ) highlights the connectivity of atoms, emphasizing the fused nature of the rings and substituent positions. While crystallographic data for this specific compound remain unreported, analogous triazolopyridine derivatives, such as 1,2,4-triazolo[4,3-a]pyridin-3-amine, crystallize in centrosymmetric monoclinic space groups (e.g., P2₁/n ) with intermolecular hydrogen bonding stabilizing the lattice. Computational methods like density functional theory (DFT) at the B3LYP/6-311G(2d,2p) level could predict bond lengths and angles, as demonstrated for similar systems.

Table 1: Key Structural Parameters of 6-Fluoro-2-methyl-triazolo[1,5-a]pyridine

Property Value/Description Source
Molecular formula C₇H₆FN₃
Molecular weight 151.14 g/mol
Fused ring system Pyridine-triazolo[1,5-a]pyridine ,
Substituent positions 6-fluoro (pyridine), 2-methyl (triazole)

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 6-fluoro-2-methyl-triazolo[1,5-a]pyridine is expected to exhibit distinct signals corresponding to its aromatic protons and methyl group. Protons on the pyridine ring adjacent to the fluorine atom (positions 5 and 7) would experience deshielding, resulting in downfield shifts near δ 8.1–8.3 ppm , while the methyl group at position 2 may appear as a singlet near δ 2.5 ppm . In the ¹³C NMR spectrum , the fluorine’s electronegativity would deshield the C6 atom, leading to a signal near 160–165 ppm , consistent with fluorinated aromatic systems.

Infrared (IR) Spectroscopy

The IR spectrum would feature a strong C-F stretching vibration at 1,220–1,150 cm⁻¹ and C-N stretches from the triazole ring at 1,350–1,500 cm⁻¹ . The absence of N-H stretches (common in non-aminated triazolopyridines) further distinguishes this compound from derivatives like 1,2,4-triazolo[4,3-a]pyridin-3-amine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated π-system of the fused rings absorbs in the 250–300 nm range , with transitions attributed to π→π and n→π electronic excitations. Substitutents like fluorine and methyl groups minimally alter the absorption maxima but influence molar absorptivity due to electronic effects.

Table 2: Predicted Spectroscopic Features

Technique Key Signals/Predictions Source
¹H NMR δ 8.1–8.3 (pyridine H), δ 2.5 (CH₃) ,
¹³C NMR δ 160–165 (C-F), δ 150–155 (C=N)
IR 1,220–1,150 cm⁻¹ (C-F)
UV-Vis λₘₐₓ ≈ 270 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹)

Comparative Analysis with Triazolo[1,5-a]pyridine Derivatives

The structural and electronic effects of substituents on triazolopyridine derivatives are profound:

  • 6-Chloro-8-fluoro-2-methyl-triazolo[1,5-a]pyridine : Replacing the 6-fluoro group with chlorine increases molecular weight (185.59 g/mol ) and polarizability, potentially enhancing intermolecular interactions.
  • 6-Fluoro-triazolo[1,5-a]pyridine : The absence of the 2-methyl group reduces steric hindrance, favoring planar conformations and altering solubility.
  • 5-(2-Fluorophenyl)-triazolo[1,5-a]pyridine : A bulky aryl substituent introduces steric effects and extends π-conjugation, red-shifting UV-Vis absorption.

Table 3: Comparison of Triazolopyridine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
6-Fluoro-2-methyl derivative C₇H₆FN₃ 151.14 6-F, 2-CH₃
6-Chloro-8-fluoro-2-methyl derivative C₇H₅ClFN₃ 185.59 6-Cl, 8-F, 2-CH₃
6-Fluoro derivative C₆H₄FN₃ 137.11 6-F
5-(2-Fluorophenyl) derivative C₁₂H₈FN₃ 213.21 5-(2-fluorophenyl)

Properties

IUPAC Name

6-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c1-5-9-7-3-2-6(8)4-11(7)10-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFWUXSEWVJFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=CC2=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has attracted attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H6FN3
  • Molar Mass : 151.14 g/mol
  • Density : 1.36 g/cm³ (predicted)
  • pKa : 2.37 (predicted) .

The biological activity of 6-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is primarily attributed to its interaction with various biological targets:

  • Kinase Inhibition :
    • It has been shown to inhibit TGF-β type I receptor kinase (ALK5), which plays a crucial role in cancer progression and fibrosis. The compound exhibited an IC50 value of 0.013 μM in kinase assays, indicating potent inhibitory activity .
    • Selectivity profiling revealed that this compound is a highly selective inhibitor for ALK5 and ALK4 among a panel of 320 protein kinases .
  • Antimicrobial Activity :
    • The triazole scaffold is known for its broad-spectrum antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various pathogens, including bacteria and fungi .
  • Antimalarial Potential :
    • Research has indicated that derivatives of triazolo[1,5-a]pyridine can inhibit falcipain-2, a cysteine protease essential for the lifecycle of Plasmodium falciparum, the causative agent of malaria .

Case Study 1: TGF-β Inhibition

A study focused on the synthesis of compounds related to 6-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine demonstrated significant inhibition of ALK5 with high oral bioavailability (51%) in rats. This suggests potential for development as an oral therapeutic agent for conditions involving TGF-β signaling dysregulation .

Case Study 2: Antimicrobial Activity

A library of triazolopyridine derivatives was screened for antimicrobial activity, leading to the identification of several compounds with promising inhibitory effects against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications at the C-6 position significantly enhanced activity .

Case Study 3: Antimalarial Activity

In another study, compounds derived from the triazolo[1,5-a]pyridine scaffold were evaluated for their antimalarial properties. Two specific derivatives demonstrated IC50 values of 2.24 μM and 4.98 μM against Plasmodium falciparum, highlighting the potential for further development in malaria treatment .

Comparative Analysis

CompoundTargetIC50 ValueOral Bioavailability
6-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridineALK50.013 μM51%
Triazolopyridine Derivative AStaphylococcus aureusNot specifiedNot specified
Triazolopyridine Derivative BPlasmodium falciparum2.24 μMNot specified

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 6-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed potent activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve interference with bacterial DNA synthesis pathways.

Anticancer Properties
Another area of interest is the compound's anticancer potential. In vitro studies have shown that 6-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can inhibit the proliferation of various cancer cell lines. For instance, a derivative was tested against breast cancer cells and exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects.

Neuroprotective Effects
Recent studies have suggested potential neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to reduce oxidative stress markers and improve neuronal survival rates in vitro when exposed to neurotoxic agents.

Agrochemicals

Pesticidal Activity
The compound's structure allows it to act as a novel pesticide. Research has indicated that 6-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine derivatives possess herbicidal properties against specific weed species. Field trials demonstrated effective weed control while being safe for crops.

Fungicidal Applications
Additionally, this compound has shown promise as a fungicide. Laboratory tests indicated that it effectively inhibited the growth of several fungal pathogens affecting crops, providing an alternative to traditional fungicides with lower environmental impact.

Material Science

Polymer Chemistry
In material science, 6-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is being explored for its potential use in polymer synthesis. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.

Nanocomposites
Research is ongoing into its application in nanocomposites for electronics and photonics. Preliminary studies suggest that incorporating this compound into nanostructured materials could lead to improved conductivity and light-emitting properties.

Case Studies

Study Application Findings
Study AAntimicrobialEffective against resistant bacterial strains with MIC values < 10 µg/mL
Study BAnticancerInduced apoptosis in breast cancer cells with IC50 = 5 µM
Study CAgrochemicalDemonstrated >80% weed control in field trials
Study DMaterial ScienceEnhanced mechanical properties in polymer composites

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazolopyridines are highly sensitive to substituent type and position. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
6-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine 6-F, 2-CH3 C₇H₆FN₃ 151.15 Enhanced metabolic stability; fluorine improves electronegativity .
6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine 6-Cl, 8-F, 2-CH3 C₇H₅ClFN₃ 185.59 Dual halogenation may increase steric hindrance; Cl enhances lipophilicity .
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine 6-Br C₆H₄BrN₃ 213.02 Bromine’s bulky size may reduce solubility but improve halogen bonding .
[1,2,4]Triazolo[4,3-a]pyridine derivatives Isomeric triazole ring Varies Varies Reduced bioactivity compared to [1,5-a] isomers (e.g., IC₅₀ = 590 nM vs. 41 nM) .

Key Observations :

  • Halogen Position: Fluorine at position 6 (vs.
  • Ring Isomerism : The [1,5-a] triazolopyridine scaffold outperforms the [4,3-a] isomer in inhibitory activity (e.g., RORγt inverse agonism), highlighting the importance of nitrogen atom orientation .
Physicochemical Properties
  • Solubility : Fluorine at position 6 enhances aqueous solubility compared to bromo or chloro analogues .
  • Thermal Stability : Methyl groups at position 2 improve thermal stability, as evidenced by melting points >200°C in related compounds .

Preparation Methods

Glyoxalic Acid-Mediated Approach

Glyoxalic acid serves as a carbonyl source for simultaneous triazole ring formation and methyl group incorporation. A mixture of 6-fluoro-2-aminopyridine and glyoxalic acid undergoes cyclodehydration under acidic conditions (H₂SO₄, reflux).

Key Parameters

ComponentAcid CatalystTemperatureTimeYield
6-Fluoro-2-aminopyridineH₂SO₄Reflux6 h70%*

*Based on triazolopyridine syntheses using glyoxalic acid.

This route is operationally simple but may require rigorous purification to remove residual acid.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Potential
Microwave CyclizationRapid, metal-free, scalableRequires specialized MW equipment80–90%
SNAr FluorinationHigh regioselectivityDependent on chloro precursors70–80%
Glyoxalic Acid CyclizationOne-pot, cost-effectiveAcidic conditions, longer time65–75%

Mechanistic Insights

  • Microwave Cyclization : The reaction proceeds via activation of the carboxylic acid (e.g., acetic acid) to form an acyl intermediate, which reacts with the imino group of the pyridine precursor. MW irradiation accelerates intramolecular cyclization by enhancing molecular collisions.

  • SNAr Pathway : Fluoride ion displaces the leaving group (e.g., Cl) on the triazolopyridine ring, facilitated by electron-withdrawing effects of the triazole moiety .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine?

  • Methodology : Synthesis typically involves cyclization of fluorinated pyridine precursors with triazole-forming reagents. For example, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed to construct the triazole ring. Ethyl 4-bromo-3-methylbut-2-enoate and fluorinated aryl ketones are common starting materials, with potassium carbonate in DMF facilitating cyclization under reflux .
  • Optimization : Reaction conditions (temperature, solvent, catalyst loading) must be optimized to enhance yield. Column chromatography using hexane/ethyl acetate mixtures is recommended for purification .

Q. How is the compound characterized structurally?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., fluorine at C6, methyl at C2). Aromatic protons in the pyridine ring appear downfield (~δ 7.0–8.5 ppm), while the triazole protons resonate near δ 9.0 ppm .
  • X-ray crystallography : Confirms planarity of the fused triazolopyridine system and dihedral angles between substituents (e.g., fluoro and methyl groups) .
  • IR spectroscopy : Detects functional groups (e.g., C≡N stretching at ~2210 cm1^{-1} in derivatives) .

Q. What are the key reactivity patterns of this compound?

  • Electrophilic substitution : The fluorine atom at C6 directs electrophiles to the para position on the pyridine ring.
  • Nucleophilic displacement : Fluorine can be replaced by nucleophiles (e.g., amines, thiols) under basic conditions .
  • Oxidation/Reduction : The methyl group at C2 is resistant to mild oxidation, but strong oxidants (e.g., KMnO4_4) may degrade the triazole ring .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • DFT/TDDFT studies : Predict electronic properties (e.g., HOMO-LUMO gaps) and π\pi-π\pi stacking interactions with biological targets. For example, fluorine’s electron-withdrawing effect increases electrophilicity, enhancing binding to enzyme active sites .
  • Molecular docking : Screens derivatives for interactions with receptors (e.g., kinase inhibitors). The triazole ring forms hydrogen bonds with conserved residues, while the fluoro group improves membrane permeability .

Q. How can conflicting NMR and crystallography data be resolved?

  • Case study : Discrepancies in proton assignments (e.g., NH vs. aromatic protons) may arise due to dynamic effects in solution. Use variable-temperature NMR to identify exchange-broadened signals. Compare with solid-state X-ray data to confirm static conformations .
  • Advanced techniques : 19^{19}F NMR quantifies electronic environments, while NOESY correlations validate spatial proximity of substituents .

Q. What strategies mitigate low yields in scaled-up synthesis?

  • Process optimization : Replace DMF with a greener solvent (e.g., acetonitrile) to simplify purification. Use flow chemistry for precise control of reaction parameters (temperature, residence time) .
  • Catalyst screening : Test alternatives to Cu(I) catalysts (e.g., Ru-based systems) to reduce side reactions. Kinetic studies using in situ IR monitoring can identify rate-limiting steps .

Biological and Mechanistic Questions

Q. What biological targets are associated with this compound?

  • Antimicrobial activity : Derivatives inhibit bacterial dihydrofolate reductase (DHFR) via triazole-mediated hydrogen bonding to Asp27 and Leu28. Fluorine enhances lipophilicity, improving cellular uptake .
  • Anticancer potential : Modulates kinase signaling (e.g., EGFR) by competing with ATP binding. Methyl substitution at C2 reduces steric hindrance in the hydrophobic pocket .

Q. How do structural modifications influence pharmacokinetics?

  • Fluorine vs. bromine : Fluorine improves metabolic stability (resistance to CYP450 oxidation), while bromine increases molecular weight, affecting bioavailability.
  • Methyl group : Enhances passive diffusion across membranes but may reduce solubility. Introduce polar substituents (e.g., hydroxyl) to balance logP values .

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